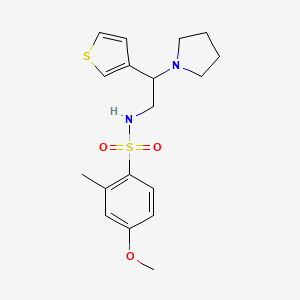
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is a synthetic organic compound with a unique structure, belonging to the class of imidazole derivatives. It exhibits potential biological activities and has been the subject of research in various scientific fields due to its complex molecular architecture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" typically involves a multi-step organic synthesis process. Key starting materials include 4-fluoroaniline and 3-nitrobenzaldehyde, which undergo condensation to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a thiolating agent to yield the imidazole core. Subsequent acetylation with isopropylamine leads to the final compound.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Scale-up synthesis may also employ continuous flow reactors for efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Involves converting the thio group to sulfone or sulfoxide derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : Possible electrophilic and nucleophilic substitutions at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Use of peroxides or osmium tetroxide.
Reduction: : Catalytic hydrogenation or metal-acid combinations.
Substitution: : Common reagents include halogenating agents and nucleophiles like amines and alcohols.
Major Products
Oxidation Products: : Sulfone or sulfoxide derivatives.
Reduction Products: : Amine derivatives of the original nitro group.
Substitution Products: : Substituted derivatives at the phenyl rings depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
Biology
Investigated for its bioactivity against certain microbial strains, showing promise in antimicrobial research.
Medicine
Potential therapeutic applications are being explored, including as an anti-inflammatory or anticancer agent due to its unique molecular interactions.
Industry
Applications in developing novel materials and as a precursor in manufacturing other specialty chemicals.
Mécanisme D'action
The exact mechanism of action varies depending on its application:
In biological systems: , it interacts with specific enzymes or proteins, potentially inhibiting their function.
In medicinal chemistry: , it may modulate signal transduction pathways or interact with receptors at the cellular level.
Comparaison Avec Des Composés Similaires
Compared to other imidazole derivatives, "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is unique in its specific substitution pattern, providing distinct chemical and biological properties.
List of Similar Compounds
1-(4-fluorophenyl)-2-(1H-imidazol-5-yl)ethanone
3-nitro-1H-imidazole
N-isopropyl-2-thioacetamide
Each of these compounds shares structural features with "this compound" but differs in specific substituents or functional groups, leading to varied properties and applications.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-4-3-5-17(10-14)25(27)28)24(20)16-8-6-15(21)7-9-16/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCQYUVEGQMIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)



![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2890252.png)
![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)
![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)



